molecular formula C12H17NO2S B497420 2-Methyl-1-(phenylsulfonyl)piperidine CAS No. 3433-33-8

2-Methyl-1-(phenylsulfonyl)piperidine

Cat. No.: B497420
CAS No.: 3433-33-8
M. Wt: 239.34g/mol
InChI Key: YZJCDAPHRDTDQY-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring a methyl group at the 2-position and a phenylsulfonyl moiety at the 1-position. The phenylsulfonyl group is an electron-withdrawing substituent, which influences the electronic and steric properties of the piperidine ring.

Properties

CAS No.

3433-33-8

Molecular Formula

C12H17NO2S

Molecular Weight

239.34g/mol

IUPAC Name

1-(benzenesulfonyl)-2-methylpiperidine

InChI

InChI=1S/C12H17NO2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3

InChI Key

YZJCDAPHRDTDQY-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

1-(Phenylsulfonyl)piperidine
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Synthesis : Prepared via photoredox catalysis with a yield of 53% .
  • NMR data (δ 7.77–7.73 ppm for aromatic protons) indicate distinct electronic effects of the sulfonyl group .
2-Methyl-1-(3-pyridinylsulfonyl)piperidine (CAS 63376-08-9)
  • Structure : Replaces the phenylsulfonyl group with a 3-pyridinylsulfonyl moiety.
  • Properties : The pyridine nitrogen introduces additional hydrogen-bonding capacity, which may improve solubility or binding affinity compared to the phenyl variant .
2-Methyl-1-(1-naphthalenylsulfonyl)piperidine (CAS 63376-15-8)
  • Structure : Features a bulkier naphthalenylsulfonyl group.
  • Properties : Increased steric hindrance may limit conformational flexibility, affecting interactions with biological targets .

Substituent Variations at the 2-Position

2-Methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidine (CAS 6221-87-0)
  • Structure : Replaces the phenylsulfonyl group with an α,β-unsaturated acyl group.
  • Molecular Weight: 229.32 g/mol (C₁₅H₁₉NO) .
1-[Oxo(2-[(phenylsulfonyl)amino]phenyl)acetyl]piperidine (CAS 139230-72-1)
  • Structure : Incorporates a sulfonamide-linked acetyl group.

Conformational and Electronic Effects

  • Steric Effects : The 2-methyl group in the target compound introduces torsional strain, as observed in X-ray studies of related piperidine derivatives. For example, 2-methyl-1-(1-substituted-piperidin-4-yl)-1H-indol-3-yl acetic acids exhibit distinct torsion angles compared to fentanyl, affecting bioactivity .
  • NMR Chemical Shifts : Computational studies on 2-substituted 1-(methyl-d)piperidines reveal that the 2-methyl group induces stereochemical effects, splitting proton signals in CH₂D groups. This suggests that the target compound’s methyl group could similarly influence its spectroscopic profile .

Data Table: Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Findings References
2-Methyl-1-(phenylsulfonyl)piperidine Not provided C₁₂H₁₅NO₂S ~253.32 (calculated) 1-Phenylsulfonyl, 2-methyl Target compound; electronic/steric effects inferred N/A
1-(Phenylsulfonyl)piperidine Not provided C₁₁H₁₃NO₂S ~239.29 (calculated) 1-Phenylsulfonyl Synthesized via photoredox (53% yield)
2-Methyl-1-(3-pyridinylsulfonyl)piperidine 63376-08-9 C₁₁H₁₄N₂O₂S ~254.31 (calculated) 3-Pyridinylsulfonyl, 2-methyl Enhanced hydrogen-bonding capacity
2-Methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidine 6221-87-0 C₁₅H₁₉NO 229.32 α,β-unsaturated acyl group Reactive enone system

Research Implications

  • Synthetic Chemistry : The photoredox method used for 1-(phenylsulfonyl)piperidine could be adapted for the target compound, with adjustments for steric effects from the 2-methyl group.
  • Drug Design : Bulky substituents (e.g., naphthalenylsulfonyl) may reduce off-target interactions, while polar groups (e.g., pyridinylsulfonyl) improve solubility .
  • Spectroscopy : The 2-methyl group’s impact on NMR chemical shifts underscores its role in conformational analysis.

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